Desciclovir

Beschreibung

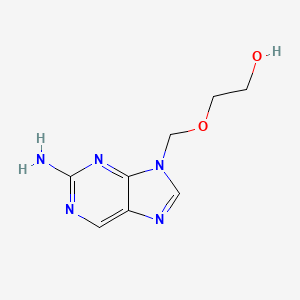

active prodrug of acyclovir

See also: Acyclovir (has active moiety).

Eigenschaften

IUPAC Name |

2-[(2-aminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQHSIGMOWQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868807 | |

| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84408-37-7 | |

| Record name | Desciclovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Desciclovir: A Technical Overview of its Xanthine Oxidase-Mediated Conversion to Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desciclovir, a prodrug of the potent antiviral agent acyclovir (B1169), represents a significant advancement in the oral delivery and bioavailability of this essential therapeutic. Its efficient conversion to acyclovir is catalyzed by the enzyme xanthine (B1682287) oxidase, a key component of purine (B94841) metabolism. This technical guide provides an in-depth analysis of the biochemical conversion of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development and related fields.

Introduction

Acyclovir is a cornerstone in the treatment of infections caused by the Herpesviridae family of viruses. However, its clinical utility via oral administration is hampered by low bioavailability. This compound, also known as 6-deoxyacyclovir, was developed as a prodrug to overcome this limitation. Structurally similar to acyclovir but lacking the 6-oxo group, this compound is readily absorbed from the gastrointestinal tract and subsequently oxidized to acyclovir by xanthine oxidase, which is present in the gut and liver.[1][2] This enzymatic conversion rapidly generates high systemic concentrations of acyclovir, mimicking the levels achieved through intravenous administration.[1]

The Biochemical Conversion Pathway

The primary metabolic pathway for the activation of this compound is its oxidation at the C6 position, catalyzed by xanthine oxidase, to yield acyclovir. While another enzyme, aldehyde oxidase, can also metabolize this compound, this pathway is considered minor in humans.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic studies of this compound and its conversion to acyclovir.

Table 1: Pharmacokinetic Parameters in Humans

| Parameter | This compound (DCV) | Acyclovir (ACV) from DCV | Reference |

| Oral Dose | 250 mg every 8 hours | - | |

| Mean % Dose Recovered in Urine (24h, steady state) | 6% | 62% | |

| Mean % Dose Recovered as Carboxy-Metabolites in Urine (24h) | 2% (Carboxy-DCV) | 14% (Carboxy-ACV) | |

| Mean Total Recovery in Urine (24h, steady state) | \multicolumn{2}{c | }{84%} |

Table 2: Pharmacokinetic Parameters in an Isolated Perfused Rat Liver Model

| Parameter | Control | + Allopurinol (B61711) (Xanthine Oxidase Inhibitor) | Reference |

| Systemic Clearance Rate (ml/min) | 4.5 ± 0.4 | 2.4 ± 0.9 (47% reduction) | |

| Terminal Elimination Half-life (min) | 23.5 ± 2.7 | 42.7 ± 4.1 (1.8-fold increase) | |

| Appearance of Acyclovir | - | 30% reduction |

Experimental Protocols

In Vitro Conversion Assay using Xanthine Oxidase

This protocol is adapted from methodologies used to study the enzymatic conversion of purine analogs.

Objective: To determine the rate of conversion of this compound to acyclovir by purified xanthine oxidase.

Materials:

-

This compound

-

Acyclovir standard

-

Purified bovine milk xanthine oxidase (EC 1.17.3.2)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled cuvette or microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer and a known concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of xanthine oxidase to the reaction mixture.

-

Monitoring the Reaction:

-

Spectrophotometric Method: Monitor the increase in absorbance at a wavelength where acyclovir has a significantly different absorbance spectrum from this compound. The formation of uric acid from the co-substrate xanthine (if used for a coupled assay) can be monitored at 293 nm.

-

HPLC Method: At specific time intervals, stop the reaction (e.g., by adding a quenching agent like perchloric acid). Analyze the samples by HPLC to separate and quantify the amounts of this compound and acyclovir.

-

-

Data Analysis: Calculate the initial velocity of the reaction from the rate of product formation. For determination of kinetic parameters, repeat the assay with varying concentrations of this compound.

Isolated Perfused Rat Liver Model

This protocol provides a general framework for studying the hepatic metabolism of this compound, based on the study by Jones et al. (1987).

Objective: To investigate the hepatic disposition and conversion of this compound to acyclovir in an intact organ system.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit bicarbonate buffer (perfusion medium)

-

This compound

-

Allopurinol (xanthine oxidase inhibitor, for inhibition studies)

-

Perfusion apparatus (including a pump, oxygenator, and a thermostatically controlled chamber)

-

HPLC system for sample analysis

Experimental Workflow:

Procedure:

-

Surgical Preparation: Anesthetize the rat and surgically isolate the liver, cannulating the portal vein and the vena cava.

-

Perfusion Setup: Place the isolated liver in a thermostatically controlled chamber and connect it to a recirculating perfusion system. The perfusion medium is typically Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C. The perfusion rate in the original study was 12 ml/min in a 100 ml recirculating system.

-

Drug Administration: Once the preparation is stabilized, introduce a bolus dose of this compound (e.g., 5 µmoles) into the perfusate reservoir.

-

Sample Collection: Collect samples of the perfusate at predetermined time points for analysis.

-

Inhibition Study: For inhibition experiments, add a xanthine oxidase inhibitor such as allopurinol (e.g., 5 mg) to the reservoir before the administration of this compound.

-

Sample Analysis: Analyze the perfusate samples for concentrations of this compound and acyclovir using a validated HPLC method.

HPLC Method for Analysis of this compound and Acyclovir

This is a representative HPLC method that can be adapted for the simultaneous quantification of this compound and acyclovir in biological matrices.

Objective: To separate and quantify this compound and acyclovir in plasma, urine, or perfusate samples.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient or isocratic mobile phase can be used. A common approach involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Example Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at a wavelength suitable for both compounds (e.g., around 254 nm).

-

Sample Preparation: Protein precipitation with an agent like perchloric acid or acetonitrile is often necessary for plasma or perfusate samples. Urine samples may require dilution.

Conclusion

This compound serves as an exemplary model of a successful prodrug strategy. Its efficient and rapid conversion to acyclovir, primarily mediated by xanthine oxidase, significantly enhances the oral bioavailability of the parent drug. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the metabolism and pharmacokinetics of this compound and other purine analog prodrugs. A thorough understanding of these principles is crucial for the continued development of effective and convenient antiviral therapies.

References

- 1. The disposition of 6-deoxyacyclovir, a xanthine oxidase-activated prodrug of acyclovir, in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moscow.sci-hub.se [moscow.sci-hub.se]

- 3. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Bioavailability and Pharmacokinetics of Desciclovir and Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the bioavailability and pharmacokinetic profiles of desciclovir and its active metabolite, acyclovir (B1169). Acyclovir, a potent antiviral agent against herpesviruses, exhibits poor oral bioavailability, limiting its therapeutic efficacy when administered orally. This compound, a prodrug of acyclovir, was developed to overcome this limitation. This document summarizes key quantitative pharmacokinetic data, details common experimental methodologies for their assessment, and visualizes the metabolic and experimental pathways to offer a comprehensive resource for researchers and drug development professionals in the field of antiviral therapy.

Introduction

Acyclovir is a synthetic purine (B94841) nucleoside analog with significant in vitro and in vivo inhibitory activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV).[1] Its mechanism of action relies on its conversion to acyclovir triphosphate by viral and cellular enzymes, which then inhibits viral DNA polymerase and terminates the growing viral DNA chain.[1][2][3] However, the clinical utility of oral acyclovir is hampered by its low and variable oral bioavailability, estimated to be between 10% and 30%.[4] This incomplete absorption necessitates frequent and high doses to achieve therapeutic plasma concentrations.

To enhance the oral delivery of acyclovir, several prodrugs have been developed. This compound is one such prodrug, designed for improved gastrointestinal absorption and subsequent in vivo conversion to the active parent drug, acyclovir. This guide provides a detailed comparative analysis of the bioavailability and pharmacokinetics of this compound and acyclovir.

Comparative Pharmacokinetics: this compound vs. Acyclovir

This compound consistently demonstrates superior oral bioavailability compared to acyclovir. Following oral administration, this compound is well-absorbed and rapidly converted to acyclovir by the enzyme xanthine (B1682287) oxidase. This efficient conversion results in significantly higher plasma concentrations of acyclovir than can be achieved with equivalent oral doses of acyclovir itself.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and acyclovir from various studies. These values highlight the enhanced exposure to acyclovir achieved through the administration of its prodrug, this compound.

Table 1: Pharmacokinetic Parameters of Acyclovir Following Oral Administration of this compound

| Study Reference | Dose of this compound | Acyclovir Cmax (µg/mL) | Acyclovir Tmax (h) | Acyclovir AUC (µg·h/mL) | Acyclovir Half-life (t1/2) (h) |

| Petty et al., 1987 | 250 mg (thrice daily) | ~5 | < 1 | Not explicitly stated, but levels were ~10-fold higher than 200 mg oral acyclovir | 2.6 ± 0.5 |

Table 2: Pharmacokinetic Parameters of Acyclovir Following Oral Administration of Acyclovir

| Study Reference | Dose of Acyclovir | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| Vergin et al., 1995 | 200 mg | 454 (Test), 525 (Reference) | 1.5 | 2290 (Test), 2275 (Reference) | Not explicitly stated |

| Vergin et al., 1995 | 400 mg | 779 (Test), 800 (Reference) | 1.5 | 3726 (Test), 3855 (Reference) | Not explicitly stated |

| Zendelovska et al., 2015 | 400 mg | 452 (Test), 432 (Reference) | 1.39 (Test), 1.40 (Reference) | Not explicitly stated | Not explicitly stated |

| FDA Bioequivalence Review, 1997 | 800 mg | Not explicitly stated | 1.5 - 2.5 | Not explicitly stated | 2 - 3 |

Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration

| Study Reference | Dose of this compound | This compound Cmax (µg/mL) | This compound Tmax (h) | This compound Half-life (t1/2) (h) |

| Petty et al., 1987 | 250 mg (thrice daily) | Not explicitly stated | Not explicitly stated | 0.85 ± 0.16 |

Note: Direct comparison of AUC values between studies should be done with caution due to differences in study design and analytical methods.

Experimental Protocols

The assessment of bioavailability and pharmacokinetic parameters of this compound and acyclovir typically involves in vivo studies in healthy human volunteers. The following outlines a general experimental protocol based on common practices reported in the literature.

Bioavailability/Bioequivalence Study Design

A common study design is a randomized, two-way crossover study.

-

Subjects: Healthy adult male and/or female volunteers. Subjects typically undergo a screening process to ensure they meet inclusion criteria and have no contraindications.

-

Dosing: Subjects receive a single oral dose of the test formulation (e.g., this compound) and the reference formulation (e.g., acyclovir) in a randomized sequence, separated by a washout period of at least one week. Doses are typically administered with a standardized volume of water after an overnight fast.

-

Blood Sampling: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours post-dose).

-

Plasma Processing and Storage: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and acyclovir in plasma samples is predominantly performed using a validated high-performance liquid chromatography (HPLC) method with UV or fluorescence detection.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step, often with perchloric acid, to remove interfering proteins. This is followed by solid-phase extraction (SPE) for sample clean-up and concentration.

-

Chromatographic Separation: The separation of the analytes is achieved on a reversed-phase column (e.g., C8 or C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile.

-

Detection: UV detection is commonly set at a wavelength of approximately 255 nm.

-

Quantification: The concentration of the drug in the samples is determined by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve prepared with known concentrations of the drug in plasma.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound to Acyclovir Triphosphate

The following diagram illustrates the conversion of this compound to its active form, acyclovir triphosphate.

Caption: Metabolic conversion of this compound to active acyclovir triphosphate.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow for a clinical bioequivalence study.

Caption: Workflow of a typical two-way crossover bioequivalence study.

Conclusion

This compound serves as an effective prodrug for acyclovir, significantly improving its oral bioavailability. This enhancement in absorption leads to higher systemic exposure to acyclovir, which is crucial for achieving optimal therapeutic outcomes in the treatment of herpesvirus infections. The pharmacokinetic data clearly demonstrate the superiority of this compound in delivering acyclovir to the systemic circulation compared to oral administration of acyclovir itself. The experimental protocols and analytical methods described provide a standardized framework for the continued evaluation of such antiviral agents. For drug development professionals, the prodrug approach exemplified by this compound remains a valuable strategy for improving the pharmacokinetic properties of promising therapeutic compounds with poor oral absorption.

References

An In-depth Technical Guide to Desciclovir Resistance Mechanisms in Herpes Simplex Virus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Desciclovir, a prodrug of acyclovir (B1169), is a cornerstone in the management of Herpes Simplex Virus (HSV) infections. However, the emergence of drug-resistant strains, particularly in immunocompromised individuals, poses a significant clinical challenge. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound resistance in HSV. The primary focus is on mutations within the viral thymidine (B127349) kinase (TK) and DNA polymerase (Pol) genes, which account for the vast majority of resistance cases. Detailed experimental protocols for the identification and characterization of resistant strains are provided, along with quantitative data on the impact of specific mutations on drug susceptibility. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of HSV and the development of novel antiviral therapies.

Core Mechanisms of this compound Resistance

Acyclovir, the active form of this compound, requires a three-step phosphorylation process to become an effective inhibitor of viral DNA synthesis. The initial and critical phosphorylation step is catalyzed by the virus-encoded thymidine kinase (TK). Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are carried out by host cellular kinases. Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination.

Resistance to this compound predominantly arises from mutations that disrupt this pathway, primarily through alterations in the viral TK and, less commonly, the viral DNA polymerase.[1][2][3]

Thymidine Kinase (TK) Mutations: The Principal Driver of Resistance

Mutations in the UL23 gene, which encodes the viral TK, are responsible for approximately 95% of acyclovir-resistant HSV isolates.[2][3][4] The viral TK is not essential for viral replication in vitro, allowing for a higher tolerance for mutations in this gene.[4][5] These mutations can be broadly categorized into three phenotypes:

-

TK-Negative (TK-deficient) Mutants: These mutants exhibit a complete or near-complete loss of TK activity. This is often due to frameshift mutations caused by insertions or deletions in homopolymeric regions (e.g., stretches of guanines or cytosines), leading to premature protein truncation.[6][7]

-

TK-Partial (TK-low-producer) Mutants: These mutants produce reduced levels of functional TK, resulting in diminished phosphorylation of acyclovir.[3][6]

-

TK-Altered Mutants: In these mutants, the substrate specificity of the TK enzyme is altered. The enzyme can still phosphorylate thymidine but has a significantly reduced affinity for acyclovir, preventing its activation.[3][6][8]

Key Mutation Hotspots in the TK Gene:

Mutations conferring resistance have been identified throughout the TK gene, with notable hotspots in the ATP-binding site and the nucleoside-binding site.[1][9] Insertions and deletions within homopolymer runs of Gs and Cs are particularly common.[2][6]

DNA Polymerase (Pol) Mutations: A Less Frequent but Significant Mechanism

Mutations in the UL30 gene, which encodes the catalytic subunit of the viral DNA polymerase, account for a smaller percentage of acyclovir resistance cases (around 5%).[2][10] Unlike TK, the DNA polymerase is essential for viral replication, which likely constrains the variability of this gene.[5] Resistance-conferring mutations in the DNA polymerase typically alter the enzyme's affinity for acyclovir triphosphate, reducing its inhibitory effect.[11]

Conserved Regions in the DNA Polymerase Gene:

Many of the characterized resistance mutations in the DNA polymerase are located within conserved regions of the enzyme, which are critical for its function.[12] Mutations in these regions can sometimes lead to cross-resistance to other antiviral agents that also target the viral DNA polymerase, such as foscarnet (B613817) and cidofovir (B1669016).[12]

Quantitative Analysis of Resistance

The level of resistance is typically quantified by determining the 50% inhibitory concentration (IC50) of the antiviral drug, which is the concentration required to reduce viral plaque formation by 50% in cell culture.

Thymidine Kinase (TK) Mutations and Corresponding IC50 Values

The following table summarizes a selection of characterized TK mutations and their associated acyclovir IC50 values, demonstrating the high levels of resistance that can be conferred.

| Mutation | Location/Effect | Acyclovir IC50 (µM) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | - | 0.2 - 1.0 | - | [12][13] |

| K62N | ATP-binding site | 116.3 ± 15.7 | ~116-581 | [14] |

| P131S | Non-conserved region | 104.7 ± 11.2 | ~105-523 | [14] |

| C336Y | Implicated in protein conformation | 135.4 ± 16.8 | ~135-677 | [14] |

| Deletion of C at pos. 467 | Frameshift leading to truncated protein | 142.1 ± 18.3 | ~142-710 | [14] |

| R51W | Conserved region | >100 | >100 | [7] |

| R222H | Conserved region | >100 | >100 | [7] |

| L288Stop | Premature termination | >100 | >100 | [7] |

Note: IC50 values can vary depending on the cell line and specific assay conditions used.

DNA Polymerase (Pol) Mutations and Corresponding IC50 Values

The table below presents examples of DNA polymerase mutations and their impact on acyclovir susceptibility.

| Mutation | Conserved Region | Acyclovir IC50 (µM) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | - | 0.2 - 1.0 | - | [12][13] |

| A719T | II | 12.3 ± 1.5 | ~12-61 | [12] |

| S724N | II | 18.9 ± 2.1 | ~19-94 | [12] |

| L778M | VI | 8.7 ± 0.9 | ~9-43 | [12] |

| D780N | VI | 6.2 ± 0.7 | ~6-31 | [12] |

| L782I | VI | 7.5 ± 0.8 | ~7-37 | [12] |

| F891C | I | 25.4 ± 3.2 | ~25-127 | [12] |

| Y941H | VII | 5.1 ± 0.6 | ~5-25 | [12] |

| N961K | V | 4.3 ± 0.5 | ~4-21 | [12] |

| D907V | Non-conserved | 2.1 ± 0.3 | ~2-10 | [12] |

Note: IC50 values can vary depending on the cell line and specific assay conditions used.

Experimental Protocols

Phenotypic Analysis: Plaque Reduction Assay

The plaque reduction assay (PRA) is the gold standard for determining the phenotypic susceptibility of HSV isolates to antiviral drugs.[11]

Materials:

-

Permissive cell line (e.g., Vero cells)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

HSV isolate to be tested

-

Acyclovir stock solution

-

Overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or carboxymethyl-cellulose)[9][15]

-

Fixative (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet in 20% ethanol)[3]

-

24-well plates

Procedure:

-

Seed 24-well plates with Vero cells and grow to confluency.

-

Prepare serial dilutions of the HSV isolate.

-

Infect the confluent cell monolayers with a dilution of the virus calculated to produce approximately 50-100 plaques per well.

-

Allow the virus to adsorb for 1 hour at 37°C.[9]

-

Prepare serial dilutions of acyclovir in the overlay medium.

-

Remove the viral inoculum and add 1 mL of the overlay medium containing the different concentrations of acyclovir to triplicate wells for each concentration. Include a "no drug" control.[3]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.[3]

-

Fix the cells with 10% formalin for at least 30 minutes.[3]

-

Stain the cell monolayers with crystal violet solution for 15-30 minutes.[3]

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each acyclovir concentration compared to the "no drug" control.

-

Determine the IC50 value, which is the concentration of acyclovir that reduces the number of plaques by 50%.[3]

Genotypic Analysis: Sequencing of UL23 (TK) and UL30 (Pol) Genes

Genotypic analysis is used to identify specific mutations associated with resistance.

3.2.1. DNA Extraction and PCR Amplification

Materials:

-

Viral DNA extraction kit (e.g., QIAamp DNA Mini Kit)

-

Primers specific for the HSV UL23 and UL30 genes (see reference for primer sequences)[8][16]

-

Taq DNA polymerase and PCR reagents

-

Thermal cycler

Procedure:

-

Extract viral DNA from the HSV isolate or clinical specimen according to the manufacturer's protocol.

-

Set up PCR reactions for the UL23 and UL30 genes using specific primers.

-

Perform PCR amplification using optimized cycling conditions. A typical program might include an initial denaturation at 96°C, followed by 40 cycles of denaturation, annealing (e.g., 59°C), and extension (e.g., 68°C), with a final extension step.[8]

-

Verify the amplification of the target genes by agarose (B213101) gel electrophoresis.

3.2.2. DNA Sequencing

Sanger Sequencing:

-

Purify the PCR products.

-

Perform cycle sequencing reactions using a BigDye Terminator cycle sequencing kit with the same primers used for PCR.

-

Analyze the sequencing products on an automated DNA sequencer.

-

Compare the obtained sequences to a wild-type reference sequence to identify mutations.

Next-Generation Sequencing (NGS): NGS offers higher sensitivity for detecting minor drug-resistant variants within a viral population.[2][17][18]

-

Prepare a sequencing library from the purified PCR products.

-

Perform high-throughput sequencing on a platform such as Ion Torrent or Illumina.

-

Analyze the sequencing data using bioinformatics tools to identify and quantify mutations in the UL23 and UL30 genes.

Enzymatic Assays

3.3.1. Thymidine Kinase (TK) Activity Assay

This assay measures the ability of the viral TK to phosphorylate a substrate, typically radiolabeled thymidine.

Materials:

-

Cell lysate from HSV-infected cells or purified recombinant TK protein

-

Substrate medium containing:

-

Phosphate buffer (pH 7.5)

-

ATP

-

MgCl2

-

KCl

-

Dithiothreitol

-

NaF

-

Cold thymidine

-

[3H]thymidine[6]

-

-

DEAE-cellulose paper

Procedure:

-

Incubate the cell lysate or purified TK protein with the substrate medium at 37°C.[6]

-

At various time points (e.g., 0, 15, 30, 60 minutes), spot an aliquot of the reaction mixture onto DEAE-cellulose paper.

-

Wash the DEAE-cellulose paper to remove the unphosphorylated [3H]thymidine.

-

Measure the amount of phosphorylated [3H]thymidine monophosphate retained on the paper using a scintillation counter.

-

Calculate the enzymatic activity based on the rate of thymidine monophosphate formation.[6]

3.3.2. DNA Polymerase Enzymatic Assay

This assay measures the incorporation of nucleotides into a DNA template by the viral DNA polymerase.

Materials:

-

Purified recombinant HSV DNA polymerase

-

Primer-template DNA substrate

-

dNTPs (including a radiolabeled or fluorescently labeled dNTP)

-

Reaction buffer (containing MgCl2)

-

Quenching solution (e.g., EDTA)

Procedure:

-

Combine the purified DNA polymerase and the primer-template DNA in the reaction buffer.

-

Initiate the reaction by adding dNTPs and MgCl2.[19]

-

Incubate the reaction at 37°C.

-

At various time points, stop the reaction by adding a quenching solution.[19]

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of nucleotide incorporation by autoradiography or fluorescence imaging.

-

Determine the enzymatic activity based on the rate of DNA synthesis.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of action of this compound and pathways of resistance in HSV.

Experimental Workflow

Caption: Workflow for identifying and characterizing this compound-resistant HSV.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Application of next-generation sequencing to detect acyclovir-resistant herpes simplex virus type 1 variants at low frequency in thymidine kinase gene of the isolates recovered from patients with hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of DNA polymerase-associated acyclovir-resistant herpes simplex virus type 1: mutations, sensitivity to antiviral compounds, neurovirulence, and in-vivo sensitivity to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification and Analysis of Thymidine Kinase Expression from Acyclovir-Resistant G-String Insertion and Deletion Mutants in Herpes Simplex Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herpes simplex virus: Resistance to acyclovir, penciclovir, foscarnet, cidofovir and adefovir (UL23-UL30 -timidinaquinasa and DNA-polymerase- genes) - Genotypic tests (PCR and sequencing) and phenotypic (culture and IC50). - IVAMI [ivami.com]

- 8. Genotypic Characterization of UL23 Thymidine Kinase and UL30 DNA Polymerase of Clinical Isolates of Herpes Simplex Virus: Natural Polymorphism and Mutations Associated with Resistance to Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 10. brieflands.com [brieflands.com]

- 11. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Herpes Simplex Virus Disease Management and Diagnostics in the Era of High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

The Core Chemistry of Desciclovir Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Desciclovir, known chemically as 2-amino-9-[(2-hydroxyethoxy)methyl]-9H-purine, is a pivotal prodrug in antiviral therapy. It is the 6-deoxy analog of the widely used antiherpetic agent Acyclovir (B1169). The enhanced oral bioavailability of this compound compared to Acyclovir stems from its efficient absorption and subsequent in-vivo oxidation to Acyclovir, a process catalyzed primarily by xanthine (B1682287) oxidase.[1] This guide provides an in-depth look at the fundamental chemistry underlying the synthesis of this compound, presenting a detailed, multi-step reaction pathway complete with experimental protocols and quantitative data.

I. Overall Synthesis Pathway

The most cited synthetic route to this compound was developed by Krenitsky et al. and involves a three-stage process. The synthesis begins with commercially available or readily synthesized precursors: 2-amino-6-chloropurine (B14584) and ethylene (B1197577) glycol. The pathway can be summarized as follows:

-

Side-Chain Synthesis : Preparation of the alkylating agent, 2-(benzoyloxy)ethoxymethyl chloride, from ethylene glycol.

-

Regioselective Alkylation : Coupling of the protected side-chain with 2-amino-6-chloropurine, followed by isomeric separation.

-

Dechlorination and Deprotection : Catalytic hydrogenation to remove the C6-chloro group and simultaneous deprotection of the side-chain hydroxyl group to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

II. Experimental Protocols and Data

This section provides detailed methodologies for each key stage of the synthesis, compiled from established literature.

Stage 1: Synthesis of 2-Amino-6-chloropurine

A common precursor for this synthesis is 2-amino-6-chloropurine, which can be prepared from guanine.

Protocol: A mixture of guanine, a phase transfer catalyst such as tetraethylammonium (B1195904) chloride, and a chlorinating agent like phosphorus oxychloride (POCl₃) are heated under reflux in an inert solvent like acetonitrile. The reaction mixture is then cooled and worked up by carefully quenching with an aqueous base, followed by neutralization. The resulting solid product is collected by filtration and dried.

| Parameter | Value | Reference |

| Starting Material | Guanine | [2] |

| Key Reagents | POCl₃, Tetraethylammonium chloride | [2] |

| Solvent | Acetonitrile | [2] |

| Typical Yield | 30-75% | [2] |

| Purity (HPLC) | >98% | [3] |

Table 1: Summary of 2-Amino-6-chloropurine Synthesis.

Stage 2: Synthesis of 2-Amino-6-chloro-9-[(2-benzoyloxyethoxy)methyl]-9H-purine (N9 Isomer)

This stage involves the crucial alkylation of the purine (B94841) ring with the protected side-chain.

Protocol: To a suspension of 2-amino-6-chloropurine (1.0 g, 5.9 mmol) in dimethylformamide (DMF), triethylamine is added, followed by the dropwise addition of 2-(benzoyloxy)ethoxymethyl chloride. The mixture is stirred at ambient temperature. After the reaction is complete, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel. The chromatography separates the desired N9-alkylated product from the undesired N7-isomer.[3]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chloropurine | [3] |

| Alkylating Agent | 2-(Benzoyloxy)ethoxymethyl chloride | [3] |

| Base | Triethylamine | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Purification | Silica Gel Chromatography | [3] |

| Melting Point (N9-Isomer) | 129-131 °C | [3] |

Table 2: Data for the Alkylation Reaction.

Stage 3: Synthesis of this compound (Catalytic Hydrogenation)

The final step involves the reductive dechlorination of the purine ring and removal of the benzoyl protecting group.

Protocol: The purified N9-isomer, 2-amino-6-chloro-9-[(2-benzoyloxyethoxy)methyl]-9H-purine, is dissolved in absolute ethanol. A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation at approximately 50 p.s.i. for several hours.[3] Following the reaction, the catalyst is removed by filtration. The filtrate is concentrated, and the crude product is recrystallized from absolute ethanol to yield pure this compound.[3]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chloro-9-[(2-benzoyloxyethoxy)methyl]-9H-purine | [3] |

| Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Reagent | Hydrogen (H₂) | [3] |

| Solvent | Absolute Ethanol | [3] |

| Yield | 62% | [3] |

| Melting Point | 187-189 °C | [3] |

Table 3: Data for the Final Hydrogenation Step.

III. Physicochemical and Spectroscopic Data of this compound

| Property | Data | Reference |

| Molecular Formula | C₈H₁₁N₅O₂ | [1] |

| Molecular Weight | 209.21 g/mol | [1] |

| Melting Point | 187-189 °C | [3] |

| ¹H NMR (DMSO-d₆) | δ 8.64 (s, 1H, H6), 8.22 (s, 1H, H8), 6.60 (s, 2H, NH₂), 5.50 (s, 2H, NCH₂O), 4.69 (br s, 1H, OH), 3.50 (s, 4H, OCH₂CH₂O) | [3] |

| UV λmax (pH 7.0) | 243 nm (ε 7640), 305 nm (ε 9170) | [3] |

Table 4: Characterization Data for this compound.

IV. Mechanism and Key Considerations

The synthesis hinges on two critical chemical principles: the regioselectivity of purine alkylation and the chemoselectivity of catalytic hydrogenation.

-

Alkylation Regioselectivity : Direct alkylation of purines like 2-amino-6-chloropurine can occur at multiple nitrogen atoms, primarily N9 and N7. The formation of a mixture of isomers is common, necessitating a robust purification step, such as silica gel chromatography, to isolate the therapeutically relevant N9 isomer.[3] The ratio of N9 to N7 can be influenced by the choice of solvent, base, and alkylating agent.

-

Catalytic Hydrogenation : This step is a classic example of reductive dehalogenation. The palladium catalyst facilitates the cleavage of the carbon-chlorine bond at the C6 position of the purine ring, with hydrogen serving as the reductant. Concurrently, under these conditions, the benzoyl ester protecting the primary hydroxyl group on the side chain is also cleaved via hydrogenolysis to yield the final diol structure.

Figure 2: Key logical relationships in the synthesis.

This guide outlines a robust and well-documented pathway for the synthesis of this compound. The procedures involve standard organic chemistry techniques, making them accessible for laboratory-scale synthesis and adaptable for process development by professionals in drug development. The critical steps of regioselective alkylation and subsequent purification, followed by a one-pot deprotection-dechlorination, are central to obtaining the final high-purity active pharmaceutical ingredient.

References

The Solubility Profile of Desciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desciclovir (DCV), a prodrug of the potent antiviral agent Acyclovir (B1169) (ACV), has been a subject of interest due to its enhanced oral bioavailability compared to its active counterpart.[1] The conversion of this compound to Acyclovir is facilitated by the enzyme xanthine (B1682287) oxidase.[1][2] Understanding the solubility profile of this compound is paramount for its formulation development, ensuring optimal delivery and therapeutic efficacy. This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents, outlines standard experimental protocols for solubility determination, and illustrates its metabolic pathway.

Core Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Reference |

| Water | 25 | 119.50 | 25 | [3] |

| DMSO | 42 | 200.75 | Not Specified | [3] |

| Ethanol | 3 | 14.34 | Not Specified | [3] |

Note: It is important to use fresh, anhydrous DMSO for solubility studies, as the presence of moisture can reduce the solubility of this compound.

pH-Dependent Solubility and Stability

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a given solvent system (e.g., water, buffers of different pH).

Materials:

-

This compound powder

-

Solvent system (e.g., deionized water, phosphate-buffered saline of various pH)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a validated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of the desired solvent system to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent system, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is a prodrug that is metabolically converted to the active antiviral agent, Acyclovir, primarily by the enzyme xanthine oxidase.[1][2]

Caption: Metabolic conversion of this compound to Acyclovir.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.

Caption: General workflow for solubility determination.

Conclusion

This technical guide summarizes the currently available solubility data for this compound and provides a framework for its experimental determination. While the solubility in common organic solvents and water is established, further investigation into its pH and temperature-dependent solubility profile is warranted to facilitate robust formulation development. The metabolic conversion to Acyclovir is a key characteristic of this compound that influences its therapeutic action. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound, a prodrug of acyclovir, in humans after multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

An In-Depth Technical Guide to the Initial In Vitro Screening of Desciclovir's Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for conducting an initial in vitro screening of the antiviral activity of Desciclovir. This compound is recognized as a prodrug of Acyclovir (B1169), a well-established antiviral agent.[1] Its efficacy relies on its conversion to Acyclovir, which then acts as the inhibitor of viral replication. This guide details the experimental protocols for determining key antiviral parameters and outlines the underlying mechanism of action.

Mechanism of Action

This compound is a synthetic purine (B94841) nucleoside analog that, in itself, has limited antiviral activity. Its therapeutic effect is realized after it undergoes metabolic conversion to Acyclovir. This conversion is primarily mediated by the enzyme xanthine (B1682287) oxidase.[1]

Once converted, Acyclovir is selectively phosphorylated by a viral-encoded thymidine (B127349) kinase (TK) into acyclovir monophosphate. This initial phosphorylation step is critical for its selectivity, as uninfected host cells do not efficiently phosphorylate Acyclovir. Subsequently, cellular enzymes further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and then to the active acyclovir triphosphate.

Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it leads to chain termination, thus preventing the elongation of the viral DNA and halting viral replication.[2]

Below is a diagram illustrating the activation and mechanism of action of this compound.

Experimental Protocols for In Vitro Screening

The initial in vitro screening of this compound involves two primary assays: a cytotoxicity assay to determine the concentration at which the compound is toxic to the host cells, and an antiviral assay to measure its efficacy in inhibiting viral replication.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. The MTT assay is a common colorimetric method used for this purpose.

Protocol: MTT Assay for CC50 Determination

-

Cell Plating:

-

Seed host cells (e.g., Vero cells) into a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested.

-

Remove the growth medium from the cell plate and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

-

Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of the solvent used).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the cell control.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

-

Plaque Reduction Assay

The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral plaque formation by 50%. The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound against lytic viruses.

Protocol: Plaque Reduction Assay for EC50 Determination

-

Cell Plating:

-

Seed host cells (e.g., Vero cells) into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Prepare a viral stock of known titer (Plaque Forming Units per mL, PFU/mL). Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with the diluted virus (100 µL per well) and incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the adsorption period, gently rock the plates every 15 minutes.

-

After adsorption, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Add 1 mL of an overlay medium containing the different concentrations of this compound to each well. The overlay medium is typically composed of 1:1 mixture of 2X culture medium and a gelling agent like methylcellulose (B11928114) or agarose.

-

Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for Herpes Simplex Virus).

-

-

Plaque Visualization:

-

After the incubation period, remove the overlay medium.

-

Fix the cells with a solution such as 10% formalin for at least 30 minutes.

-

Stain the cell monolayer with a staining solution, such as 0.1% crystal violet, for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Acquisition and Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration relative to the virus control.

-

Plot the percentage of plaque inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

-

The following diagram illustrates the general workflow for the in vitro screening of this compound.

Data Presentation

Quantitative data from the in vitro screening should be summarized in clear, structured tables to facilitate comparison and analysis. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Assay Method | CC50 (µM) |

| Vero | MTT | Data not available in public literature |

| MRC-5 | MTT | Data not available in public literature |

| HFF | MTT | Data not available in public literature |

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Method | EC50 (µM) | Selectivity Index (SI) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Data not available in public literature | Data not available in public literature |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | Data not available in public literature | Data not available in public literature |

| Varicella-Zoster Virus (VZV) | MRC-5 | Plaque Reduction | Data not available in public literature | Data not available in public literature |

Conclusion

This technical guide provides the foundational experimental framework for the initial in vitro screening of this compound's antiviral activity. The core of this process lies in accurately determining the compound's cytotoxicity (CC50) and its efficacy in inhibiting viral replication (EC50). Although this compound's activity is contingent on its conversion to Acyclovir, understanding its direct in vitro profile is a crucial first step in the drug development pipeline. The detailed protocols and data presentation formats outlined herein offer a standardized approach for researchers and scientists in the field.

References

Methodological & Application

Desciclovir/Acyclovir In Vitro Antiviral Assay: Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desciclovir is an orally administered prodrug of the antiviral agent Acyclovir (B1169) (ACV). Following administration, this compound is efficiently converted to Acyclovir by the enzyme xanthine (B1682287) oxidase. This bioconversion overcomes the poor oral bioavailability of Acyclovir, leading to higher plasma levels of the active drug. Acyclovir is a synthetic guanosine (B1672433) analog with potent and selective activity against herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).

This document provides detailed protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of Acyclovir, the active metabolite of this compound. The primary assays described are the Plaque Reduction Assay for determining antiviral efficacy (EC₅₀) and the MTT assay for assessing cell cytotoxicity (CC₅₀).

Mechanism of Action

The selective antiviral activity of Acyclovir is dependent on its specific interaction with viral and cellular enzymes within an infected cell.

-

Selective Phosphorylation: Acyclovir is preferentially taken up by cells infected with herpesviruses. Inside the cell, the viral-encoded enzyme Thymidine Kinase (TK) phosphorylates Acyclovir to Acyclovir monophosphate. This initial step is critical for selectivity, as viral TK is far more efficient in phosphorylating Acyclovir than the host cell's TK.[1][2]

-

Conversion to Triphosphate: Host cell kinases subsequently convert the monophosphate form into Acyclovir diphosphate (B83284) and then into the active Acyclovir triphosphate (ACV-TP).[2]

-

Inhibition of Viral DNA Polymerase: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1]

-

Chain Termination: Once incorporated, ACV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[1][2]

Figure 1. Mechanism of Acyclovir activation and action in a virus-infected cell.

Data Presentation: Antiviral Activity & Cytotoxicity

The efficacy and safety of an antiviral agent are quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity (EC₅₀) of Acyclovir

| Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|

| HSV-1 | Vero | 8.5 | [3] |

| HSV-1 | Vero | 1.14 ± 0.2 | [4] |

| HSV-1 | MRC-5 | 3.3 | [3] |

| HSV-1 | Human Fibroblasts | 0.40 ± 0.2 | [4] |

| HSV-1 | Human Keratinocytes | 67.7 ± 18.2 | [4] |

| HSV-2 | Vero | ~0.86 | [5] |

| VZV (Strain G31) | MRC-5 | 46.8 |[5] |

Note: EC₅₀ (Effective Concentration) and IC₅₀ (Inhibitory Concentration) are often used interchangeably to denote the concentration required to inhibit viral activity by 50%. Potency can vary significantly between cell types.[3][4]

Table 2: In Vitro Cytotoxicity (CC₅₀) of Acyclovir

| Cell Line | Assay | CC₅₀ (µM) | Reference |

|---|---|---|---|

| Vero | Not Specified | >600 µg/mL (~2664) | [1] |

| Vero | XTT Assay | 860 | [5] |

| Human Fibroblasts | Not Specified | >600 | [4] |

| Human Keratinocytes | Not Specified | >600 | [4] |

| Human Foreskin Fibroblasts | Proliferation Assay | >440 |[5] |

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA) for EC₅₀ Determination

The Plaque Reduction Assay is the gold standard for measuring the ability of a compound to inhibit viral replication. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the drug.

Figure 2. Experimental workflow for the Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Seed appropriate host cells (e.g., Vero for HSV, MRC-5 for VZV) into 6-well plates at a density that will yield a confluent monolayer the next day.[6] Incubate at 37°C with 5% CO₂.

-

Drug Preparation: Prepare a stock solution of Acyclovir in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the assay.

-

Viral Infection: When cells are 95-100% confluent, remove the growth medium. Infect the monolayers with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[7]

-

Drug Treatment: After the adsorption period, remove the viral inoculum. Gently wash the monolayer with phosphate-buffered saline (PBS).

-

Overlay: Overlay the cell monolayers with 2 mL of an overlay medium (e.g., DMEM containing 2% FBS and 0.5-1% methylcellulose) containing the respective serial dilutions of Acyclovir. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, or until distinct plaques are visible in the virus control wells. The overlay medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Staining: Aspirate the overlay medium. Fix the cells with a solution such as 10% formalin or cold methanol (B129727) for 20 minutes. Stain the cell monolayer with a 0.5% crystal violet solution to visualize and count the plaques, which will appear as clear zones against a purple background of viable cells.[7]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control wells. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay for CC₅₀ Determination

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondria in living cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][8]

Figure 3. Experimental workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C to allow cells to attach.

-

Drug Treatment: Prepare serial dilutions of Acyclovir in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "cell control" wells containing medium with no drug.

-

Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the formazan crystals.[9][10] Mix gently on a plate shaker to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the solution on a microplate spectrophotometer at a wavelength of approximately 570 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell controls. The CC₅₀ value is determined by plotting percent viability against drug concentration and using non-linear regression analysis.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the in vitro antiviral properties of Acyclovir, the active form of this compound. The Plaque Reduction Assay offers a direct and reliable measure of antiviral efficacy (EC₅₀), while the MTT assay provides essential data on cytotoxicity (CC₅₀). Together, these assays allow for the determination of the Selectivity Index, a key parameter in the preclinical evaluation of antiviral drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Note: Simultaneous Quantification of Acyclovir and Penciclovir in Human Plasma by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir (B1169) and penciclovir (B1679225) are potent antiviral drugs widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Therapeutic drug monitoring of these agents in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. This application note provides a detailed protocol for a simple, rapid, and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of acyclovir and penciclovir in human plasma. The method is suitable for pharmacokinetic and bioequivalence studies.

Principle

This method utilizes reversed-phase HPLC to separate acyclovir and penciclovir from endogenous plasma components. Plasma samples are first deproteinized to remove interfering proteins. The supernatant is then injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. A UV detector is used to monitor the column effluent at a specific wavelength, and the peak areas of the analytes are proportional to their concentrations in the plasma sample. Quantification is performed using an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Acyclovir reference standard

-

Penciclovir reference standard

-

Ganciclovir (B1264) (Internal Standard - IS) reference standard

-

Perchloric acid (7% v/v)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Ortho-phosphoric acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.5 with ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and methanol in a ratio of 95:5 (v/v). Degas the mobile phase before use.

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of acyclovir, penciclovir, and ganciclovir reference standards in ultrapure water to obtain individual stock solutions of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with ultrapure water to prepare calibration curve standards.

-

Internal Standard Working Solution (10 µg/mL): Dilute the ganciclovir stock solution with ultrapure water to obtain a working solution of 10 µg/mL.

Sample Preparation

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL ganciclovir).

-

Add 200 µL of 7% perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Inject 40 µL of the supernatant into the HPLC system.

Chromatographic Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 20 mM Potassium dihydrogen phosphate buffer (pH 3.5) and methanol (95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 40 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: Ambient

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for the determination of acyclovir and penciclovir in plasma.

Table 1: Chromatographic Performance

| Parameter | Acyclovir | Penciclovir | Internal Standard (Ganciclovir) |

| Retention Time (min) | ~4.9 | ~6.5 | ~3.9 |

Retention times are approximate and may vary depending on the specific column and system.

Table 2: Method Validation Parameters

| Parameter | Method 1 (UV Detection) | Method 2 (Fluorescence Detection) |

| Linearity Range (ng/mL) | Acyclovir: 50 - 10,000Penciclovir: 50 - 10,000 | Acyclovir: 20 - 2000Penciclovir: 20 - 2000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Quantification (LOQ) (ng/mL) | 50 | 20 |

| Intra-day Precision (%RSD) | < 5% | < 8% |

| Inter-day Precision (%RSD) | < 8% | < 8% |

| Accuracy (% Recovery) | 89.5 - 106.4% | 92.0 - 107.4% |

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of acyclovir and penciclovir in plasma.

Caption: Experimental workflow from plasma sample preparation to data analysis.

Caption: Logical relationship of the analytical method components.

Application Notes and Protocols for Desciclovir in HSV-1 Cell Culture Infection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desciclovir is a prodrug of the antiviral agent acyclovir (B1169). Following administration, it is rapidly and extensively converted to acyclovir, which is a potent and selective inhibitor of herpesvirus replication, including Herpes Simplex Virus Type 1 (HSV-1). Acyclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with established efficacy in treating HSV-1 infections.[1][2] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound (by conversion to its active form, acyclovir) against HSV-1 using common cell culture infection models. The methodologies described include the plaque reduction assay for determining antiviral activity, cytotoxicity assays to assess effects on host cells, and quantitative PCR to measure viral load reduction.

Mechanism of Action of Acyclovir

The antiviral activity of acyclovir is highly specific to virus-infected cells.[3] The mechanism involves a three-step phosphorylation process.

-

Selective Monophosphorylation: Acyclovir is first converted to acyclovir monophosphate by the virus-encoded enzyme thymidine (B127349) kinase (TK). This initial step is critical as viral TK is far more efficient in phosphorylating acyclovir than the host cell's TK, leading to a high concentration of the monophosphate form in infected cells.[3][4]

-

Conversion to Triphosphate: Host cell kinases subsequently catalyze the conversion of acyclovir monophosphate to diphosphate (B83284) and then to the active acyclovir triphosphate form.[3][5]

-

Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits the viral DNA polymerase and acts as a chain terminator upon incorporation into the growing viral DNA strand.[1] This is because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, effectively halting viral genome replication.[3][4]

Caption: Mechanism of action of this compound/Acyclovir in an HSV-1 infected cell.

Quantitative Data: In Vitro Efficacy of Acyclovir

The 50% inhibitory concentration (IC50) is a key measure of an antiviral drug's potency. The IC50 for acyclovir against HSV-1 can vary depending on the viral strain, the cell line used for the assay, and the specific assay conditions.[6][7]

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | HSV-1 | HeLa | 0.23 µg/mL | [8] |

| IC50 | HSV-1 | Not Specified | 0.85 µM | [8] |

| 50% Infective Dose | HSV-1 (Clinical Isolates) | Not Specified | 0.5 to 0.8 µg/mL | [9] |

| IC50 (Plaque Reduction) | HSV-1 SC16 | Vero | ~1-2 µM | [7] |

| IC50 (Plaque Reduction) | HSV-1 SC16 | A549 | ~0.5 µM | [7] |

| IC50 (Plaque Reduction) | HSV-1 SC16 | MRC-5 | ~0.5-1 µM | [7] |

Note: The variability in IC50 values highlights the importance of internal controls and consistent experimental conditions.

Experimental Protocols

A general workflow for testing the antiviral efficacy of this compound involves parallel assays for cytotoxicity and antiviral activity.

Caption: General workflow for evaluating this compound's antiviral and cytotoxic effects.

Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay (PRA) is the gold standard for determining the in vitro efficacy of antiviral compounds by quantifying the inhibition of viral plaque formation.[10][11]

Objective: To determine the concentration of this compound (acyclovir) that inhibits HSV-1 plaque formation by 50% (IC50).

Materials:

-

Host cells (e.g., Vero cells, ATCC CCL-81)[10]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[10]

-

HSV-1 stock of known titer (e.g., strain KOS, GZ21P2)[8][10]

-

This compound/Acyclovir

-

24-well cell culture plates

-

Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

-

Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.[10]

-

Virus Infection: Aspirate the culture medium. Infect the cell monolayers with HSV-1 at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral adsorption.[10][12] Include a "no virus" control.

-

Drug Treatment: While the virus is adsorbing, prepare serial dilutions of this compound/acyclovir in DMEM.

-

Overlay Application: After the 1-hour incubation, remove the virus inoculum. Wash the cells gently with PBS.

-

Add 1 mL of the overlay medium containing the various concentrations of the test compound to each well.[10] Also include a "virus only" control (no drug) and a "cell only" control (no virus, no drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, until clear plaques are visible in the "virus only" control wells.[13]

-

Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for 30 minutes.

-

Aspirate the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque inhibition for each drug concentration compared to the "virus only" control. The IC50 value is determined from the dose-response curve.

Caption: Step-by-step workflow for the Plaque Reduction Assay (PRA).

Protocol: Cytotoxicity Assay (MTT Method)

It is essential to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not merely a result of the drug killing the host cells.[14][15]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line.

Materials:

-

Host cells (e.g., Vero cells)

-

DMEM with 10% FBS

-

96-well cell culture plates

-

This compound/Acyclovir

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)[16]

-